molecular formula C17H19NO4 B3038544 dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-11-3

dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate

Cat. No.: B3038544
CAS No.: 866137-11-3
M. Wt: 301.34 g/mol
InChI Key: NGLIISIPZZFUCD-UHFFFAOYSA-N
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Description

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate is an organic compound that features a pyrrole ring substituted with dimethyl groups and a phenyl ring attached to a malonate ester

Mechanism of Action

Target of Action

The primary targets of the compound, also known as 1,3-dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate, are dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption in the respective biochemical pathways .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways, respectively . The downstream effects of this inhibition can lead to disruption in DNA replication and cell membrane synthesis, which can have significant impacts on cell growth and division .

Pharmacokinetics

These properties suggest that the compound may have good cellular permeability and metabolic stability .

Result of Action

The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate . It also increases the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzaldehyde derivative, followed by esterification with malonic acid. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Yields carboxylic acids or ketones depending on the conditions.

    Reduction: Produces the corresponding alcohols or amines.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
  • Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propionate

Uniqueness

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate is unique due to its specific substitution pattern on the pyrrole and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H17N1O4
  • Molecular Weight : 273.30 g/mol
  • CAS Number : Notably absent from the search results but can be derived from its structure.

The compound features a pyrrole ring, which is known for its role in various biological systems and its potential as a pharmacophore in drug design.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on related pyrrole derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, a study reported that pyrrole-based compounds exhibited good antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application for this compound in treating infections .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Pyrrole derivatives have been studied for their anti-inflammatory properties. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound may also exert similar effects, potentially offering therapeutic benefits in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-rich nitrogen in the pyrrole ring may facilitate electron donation to free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Cell Signaling Modulation : It may interact with cellular signaling pathways that regulate oxidative stress and inflammation.

Case Studies

Several case studies highlight the biological efficacy of pyrrole-containing compounds:

  • Study on Antioxidant Activity : A comparative study evaluated the antioxidant capacity of various pyrrole derivatives using DPPH radical scavenging assays. Results showed that certain derivatives significantly reduced oxidative stress markers in vitro .
Compound NameIC50 (µM)Reference
Pyrrole Derivative A25
Dimethyl Malonate Analog30
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of pyrrole derivatives indicated that they effectively inhibited bacterial growth at concentrations as low as 50 µg/mL .

Properties

IUPAC Name

dimethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-6-12(2)18(11)14-9-7-13(8-10-14)15(16(19)21-3)17(20)22-4/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLIISIPZZFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163319
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866137-11-3
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866137-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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